2-[(4-carbamoylphenyl)amino]acetic Acid
Description
Contextualizing the Academic Study of Phenylaminoacetic Acid Scaffolds
The phenylaminoacetic acid scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net This scaffold consists of a phenyl group and an acetic acid moiety linked by an amino bridge. The versatility of this core structure allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity.
The academic interest in this scaffold is driven by its presence in numerous compounds with diverse therapeutic applications. For instance, derivatives of phenylacetic acid are foundational to the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The carboxylic acid group, a key feature of the scaffold, is crucial for the biological activity of many compounds, often playing a vital role in binding to target proteins and influencing the compound's solubility and pharmacokinetic profile. researchgate.netresearchgate.net
Researchers in chemical biology and medicinal chemistry frequently utilize such scaffolds as starting points for the design and synthesis of novel therapeutic agents. The ability to systematically modify different parts of the phenylaminoacetic acid structure allows for the exploration of structure-activity relationships (SAR), providing valuable insights into how chemical structure translates into biological function.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| CAS Number | 355809-32-4 |
| Appearance | Light yellow to yellow solid |
| Topological Polar Surface Area (TPSA) | 92.42 Ų |
| LogP | 0.282 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Research Significance of this compound and Related Structures in Contemporary Drug Discovery
The primary research significance of this compound in contemporary drug discovery stems from its identification as a known impurity of the anticoagulant medication, Dabigatran. chemscene.com The study of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, as impurities can potentially affect the safety and efficacy of a drug. Therefore, the synthesis and characterization of this compound are important for analytical and regulatory purposes.
Beyond its role as a pharmaceutical impurity, the structure of this compound itself presents features of interest to medicinal chemists. The presence of both a carboxylic acid and a carbamoyl (B1232498) (carboxamide) group on the phenyl ring provides multiple points for potential hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.
While specific in-depth biological activity studies on this compound are not extensively reported in publicly available literature, the broader class of related structures has shown a range of biological activities. For example, a structurally related compound, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, has been synthesized and evaluated for its in vitro anti-proliferative activity. nih.gov This highlights the potential for derivatives of the phenylaminoacetic acid scaffold to be explored for various therapeutic applications.
The ongoing exploration of "privileged scaffolds" like phenylaminoacetic acid in drug discovery suggests that even compounds initially identified as impurities can serve as starting points or inspiration for the design of new and improved therapeutic agents. researchgate.net The unique substitution pattern of this compound may offer a distinct chemical space for the development of compounds with novel biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-carbamoylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)6-1-3-7(4-2-6)11-5-8(12)13/h1-4,11H,5H2,(H2,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFGVOMFCZSJPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355809-32-4 | |
| Record name | 2-[(4-carbamoylphenyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 Carbamoylphenyl Amino Acetic Acid Analogues
Development and Optimization of Synthetic Routes for 2-[(4-carbamoylphenyl)amino]acetic Acid
The synthesis of this compound, a known impurity of the pharmaceutical agent Dabigatran, has been approached through several strategic routes. One of the most direct methods involves the nucleophilic substitution reaction between 4-aminobenzamide (B1265587) and a haloacetic acid or its ester.
A common approach is the reaction of 4-aminobenzamide with ethyl chloroacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This two-step process typically involves an initial alkylation reaction, which can be facilitated by a base to deprotonate the amino group of the 4-aminobenzamide, thereby increasing its nucleophilicity. The subsequent hydrolysis of the ethyl ester is generally achieved under either acidic or basic conditions.
Table 1: Key Parameters in the Synthesis of this compound via Nucleophilic Substitution
| Parameter | Description |
| Starting Materials | 4-aminobenzamide, Ethyl chloroacetate |
| Base | Potassium carbonate, Sodium bicarbonate, Triethylamine |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile |
| Reaction Temperature | Typically refluxing conditions for the alkylation step |
| Hydrolysis | Acidic (e.g., HCl) or basic (e.g., NaOH) conditions |
An alternative synthetic strategy involves the reductive amination of 4-carbamoylphenylamine (4-aminobenzamide) with glyoxylic acid. This method comprises the formation of an imine intermediate from the reaction of the amine and the aldehyde functionality of glyoxylic acid, which is then reduced in situ to the secondary amine. A variety of reducing agents can be employed for this transformation.
Exploration of Chemical Synthesis for Structural Analogues and Derivatives of this compound
The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues and derivatives. These modifications can be broadly categorized into derivatization of the carboxylic acid group, substitution on the aromatic ring, and modification of the carbamoyl (B1232498) moiety.
Derivatization of the carboxylic acid is a common strategy to produce esters, amides, and other functional groups. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid, for example with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by reaction with a primary or secondary amine.
Substitutions on the phenyl ring can be introduced either by starting with a pre-substituted 4-aminobenzamide derivative or by performing electrophilic aromatic substitution reactions on the this compound scaffold, although the latter can be challenging due to the directing effects of the existing substituents.
Advanced Synthetic Techniques and Green Chemistry Approaches in the Synthesis of this compound Scaffolds
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. These principles have also been applied to the synthesis of N-aryl amino acid scaffolds, including those related to this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. The synthesis of N-aryl glycine (B1666218) derivatives has been shown to benefit from microwave irradiation, particularly in the nucleophilic substitution reaction between anilines and haloacetates.
From a green chemistry perspective, the use of water as a solvent is highly desirable. The synthesis of N-phenylglycine, a parent compound to the target molecule, has been successfully carried out in water by reacting aniline (B41778) with chloroacetic acid at elevated temperatures. nih.gov This approach eliminates the need for volatile and often toxic organic solvents.
Furthermore, biocatalysis offers a green alternative to traditional chemical methods. Enzymes such as reductive aminases can be used for the N-alkylation of amines with carboxylic acids in a one-pot system, providing a mild and selective route to N-substituted amino acids. google.com While not yet specifically reported for this compound, this technology holds promise for the future development of environmentally benign synthetic routes.
Table 2: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages |
| Conventional Synthesis | Well-established procedures | Often requires harsh conditions and organic solvents |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Requires specialized equipment |
| Green Chemistry Approaches | Use of environmentally benign solvents (e.g., water), milder reaction conditions | May require catalyst development and optimization |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme availability and stability can be limitations |
Molecular Structure and Conformation Analysis of 2 4 Carbamoylphenyl Amino Acetic Acid and Its Derivatives
Spectroscopic Investigations of Molecular Structure (e.g., Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible Spectroscopy)
Spectroscopic techniques are fundamental in elucidating the molecular structure of chemical compounds. For derivatives of 2-[(4-carbamoylphenyl)amino]acetic acid, such as 2-(4-Cyanophenylamino) acetic acid (24CPA), various spectroscopic methods have been employed to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopies are powerful tools for determining the organic framework of a molecule. In the analysis of 2-(4-Cyanophenylamino) acetic acid, NMR spectra were recorded on a high-resolution spectrometer using dimethyl sulfoxide (B87167) (DMSO) as the solvent. The chemical shifts observed in the ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity of the atoms and the presence of functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2-(4-Cyanophenylamino) acetic acid was recorded in the range of 4000–450 cm⁻¹. The observed vibrational frequencies correspond to the characteristic stretching and bending modes of the various bonds in the molecule, such as N-H, C=O, C-N, and O-H, providing clear evidence for the presence of the amino, carboxylic acid, and phenyl groups. The comparison between experimental and theoretically calculated vibrational frequencies is a key step in the detailed assignment of these vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(4-Cyanophenylamino) acetic acid, recorded in the 200–700 nm range, shows absorption bands that correspond to the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π) orbitals. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule. For molecules containing C=O groups, an absorbance maximum in the range of 270-300 nm is common and typically corresponds to an n→π transition. libretexts.org The analysis of the UV-Vis spectrum helps in understanding the electronic properties and conjugation within the phenylaminoacetic acid system.
| Spectroscopic Technique | Information Obtained | Typical Range/Conditions | Relevance to this compound Derivatives |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Chemical structure and connectivity of atoms | ¹H and ¹³C spectra, typically in a deuterated solvent like DMSO | Confirms the organic framework and identifies the chemical environment of each proton and carbon atom. |
| Fourier Transform Infrared (FT-IR) | Presence of functional groups | 4000–450 cm⁻¹ | Identifies key vibrational modes for N-H, C=O, C-N, and O-H bonds, confirming the molecular structure. |
| Ultraviolet-Visible (UV-Vis) | Electronic transitions and conjugation | 200–700 nm | Provides insight into the electronic properties and the HOMO-LUMO energy gap of the molecule. |
Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions
Theoretical Calculations of Electronic Structure and Energetics
Computational chemistry, particularly through quantum chemical calculations, offers deep insights into the molecular and electronic properties of compounds, complementing experimental findings. For derivatives of this compound, theoretical studies provide a robust framework for understanding their geometry, vibrational spectra, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, including bond lengths and bond angles, can be calculated. These theoretical parameters can then be compared with experimental data, where available, to validate the computational model.
For 2-(4-Cyanophenylamino) acetic acid, DFT calculations have been performed to determine its stable conformation. The calculated bond lengths and angles are found to be in close agreement with expected values, providing a reliable model of the molecular structure. Furthermore, DFT is used to calculate the harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, show excellent correlation with the experimental FT-IR and FT-Raman spectra, aiding in the precise assignment of the observed vibrational bands to specific molecular motions.
| Parameter | Methodology | Information Yielded |
|---|---|---|
| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Theoretical vibrational modes corresponding to experimental FT-IR and FT-Raman spectra. |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of the molecule's kinetic stability and the energy required for electronic excitation.
For 2-(4-Cyanophenylamino) acetic acid, the HOMO and LUMO energies were calculated using DFT. The calculated energies were found to be -6.2056 eV for the HOMO and -1.2901 eV for the LUMO. wisc.edu A small HOMO-LUMO gap suggests that charge transfer can readily occur within the molecule, which is a key aspect of its electronic behavior. The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to be involved in electron donation and acceptance, respectively.
| Orbital | Calculated Energy (eV) for 2-(4-Cyanophenylamino) acetic acid | Significance |
|---|---|---|
| HOMO | -6.2056 | Indicates the electron-donating ability of the molecule. |
| LUMO | -1.2901 | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | 4.9155 | Relates to chemical reactivity, kinetic stability, and electronic transitions. |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and delocalization of electron density arising from intramolecular interactions. It provides a detailed picture of the Lewis-like bonding pattern and the stabilizing effects of orbital overlaps. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability of the molecule can be better understood.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a color-coded map of the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For derivatives of this compound, the MEP map reveals the distribution of charge across the molecule. wisc.edu Typically, the electronegative oxygen atoms of the carbonyl and carboxyl groups would show the most negative potential (red), making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amino and carboxyl groups would exhibit the most positive potential (blue), identifying them as sites for nucleophilic interaction. This information is crucial for understanding how the molecule will interact with other chemical species and biological targets.
Mechanistic Exploration of Biological Activities and Molecular Interactions of 2 4 Carbamoylphenyl Amino Acetic Acid
Elucidation of Enzyme Inhibition Mechanisms
Research into 2-[(4-carbamoylphenyl)amino]acetic acid has largely centered on its ability to inhibit various enzymes, a property attributed to its specific structural features that allow for interaction with enzyme active sites.
The primary enzyme targets of this compound and its derivatives that have been identified include:
Kynurenine-3-monooxygenase (KMO): This enzyme is a critical player in the tryptophan metabolism pathway and is a target for therapeutic intervention in neurodegenerative diseases. Derivatives of this compound have been synthesized and identified as potent inhibitors of human KMO.
Inosine Monophosphate Dehydrogenase (IMPDH): As a key enzyme in the de novo biosynthesis of purine (B94841) nucleotides, IMPDH is a target for antiviral and anticancer agents. The this compound structure has been utilized as a foundation for the development of IMPDH inhibitors.
Protein Kinase C (PKC): This family of enzymes is involved in various signal transduction pathways, and its dysregulation is implicated in cancer and other diseases. The subject compound has been used in the synthesis of PKC inhibitors.
Phosphodiesterase 10 (PDE10): This enzyme is highly expressed in the brain and is a target for the treatment of neuropsychiatric disorders. Patent literature indicates that this compound and its derivatives have been developed as inhibitors of PDE10.
While the parent compound this compound serves as a crucial chemical scaffold, detailed kinetic studies, including the determination of the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50) for this specific molecule, are not extensively reported in publicly available literature. Research has predominantly focused on the kinetic properties of its more complex derivatives.
For instance, studies on derivatives targeting kynurenine-3-monooxygenase have reported IC_50 values, demonstrating the potential of this chemical class. However, specific data on the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for the parent compound is not well-documented.
Interactive Data Table: Enzyme Targets of this compound Derivatives
| Enzyme Target | Therapeutic Area | Role of this compound |
| Kynurenine-3-monooxygenase (KMO) | Neurodegenerative Diseases | Scaffold for potent inhibitors |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Antiviral, Anticancer | Foundational structure for inhibitors |
| Protein Kinase C (PKC) | Cancer | Used in the synthesis of inhibitors |
| Phosphodiesterase 10 (PDE10) | Neuropsychiatric Disorders | Core structure for patented inhibitors |
Investigation of Cellular Responses and Molecular Pathways Modulated by this compound
Detailed investigations into the broader cellular responses and the specific molecular pathways modulated by this compound are limited. The primary focus of existing research has been on its direct interaction with enzyme targets.
Currently, there is a lack of specific studies in the public domain that detail the binding of this compound to cellular receptors or its modulatory effects on receptor function.
Consequent to the limited information on receptor binding, detailed analyses of downstream signaling pathways that may be affected by this compound are not available. The effects of its enzyme inhibitory action on cellular signaling have not been fully elucidated for the parent compound.
Mechanistic Insights into Other Observed Biological Effects (e.g., Anti-proliferative Action, Antimicrobial Activity)
While derivatives of compounds with similar core structures to this compound have been investigated for a range of biological activities, mechanistic insights for the parent compound are not well-established. For example, various heterocyclic compounds derived from similar starting materials have been synthesized and have shown potential as antimicrobial or anti-proliferative agents. However, the specific molecular mechanisms underlying these activities for this compound itself have not been a focus of published research. The observed biological effects in its derivatives are often attributed to the appended chemical moieties rather than the core structure alone.
Preclinical Efficacy and Pharmacological Profiling of 2 4 Carbamoylphenyl Amino Acetic Acid in in Vitro and in Vivo Models
In Vitro Cell-Based Assays for Biological Activity
No research articles, posters, or conference proceedings were identified that described the evaluation of 2-[(4-carbamoylphenyl)amino]acetic acid in in vitro cell-based assays to determine its biological activity.
Concentration-Response Relationships (e.g., IC50 Values) in Various Cell Lines
There is no publicly available data regarding the half-maximal inhibitory concentration (IC50) of this compound in any tested cell lines. Consequently, a data table of IC50 values cannot be generated.
Selectivity Profiling across Different Cell Lines or Biological Targets
No studies were found that profiled the selectivity of this compound. Information regarding its activity across different cell lines or its specificity for any biological targets is not available in the current scientific literature.
In Vivo Preclinical Animal Models for Pharmacological Efficacy
No publications were identified that report the use of this compound in in vivo preclinical animal models to assess its pharmacological efficacy for any disease indication.
Selection and Validation of Animal Models for Specific Disease Indications
As no in vivo studies have been published, there is no information on the selection or validation of any animal models for investigating the therapeutic potential of this compound.
Dose-Response Studies and Pharmacological Efficacy Assessments in Preclinical Models
There is no available data from dose-response studies or any other pharmacological efficacy assessments of this compound in preclinical animal models. Therefore, a data table summarizing such findings cannot be compiled.
Analysis of Pharmacodynamic Biomarkers in Preclinical Models
No studies have been published that investigate pharmacodynamic biomarkers to assess the in vivo biological effects of this compound in any preclinical models.
Medicinal Chemistry and Rational Drug Design Principles Applied to 2 4 Carbamoylphenyl Amino Acetic Acid
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Activity
The core structure of 2-[(4-carbamoylphenyl)amino]acetic acid contains a key pharmacophore, the p-carbamoylphenylamino group, which has been explored in the development of various enzyme inhibitors. Structure-Activity Relationship (SAR) studies on related, more complex molecules reveal the critical importance of this moiety for biological activity. A notable example is in the design of Aurora kinase inhibitors, where the "(4-carbamoylphenyl)amino" group serves as a crucial recognition element that binds to the enzyme's active site.
In a series of bisanilinopyrimidine inhibitors of Aurora A, detailed SAR studies demonstrated that polar substituents at the para-position of the aniline (B41778) B-ring are essential for potent activity. rcsb.org The unsubstituted phenyl analogue was found to be significantly less active, highlighting the importance of the substituent at this position. The carbamoyl (B1232498) group, as present in the this compound scaffold, proved to be highly effective. X-ray crystallography of related compounds has shown that the carbamoyl moiety can form key hydrogen bonds with amino acid residues in the hinge region of the kinase, anchoring the inhibitor in the active site.
The table below summarizes the impact of substitutions on the phenyl ring (B-ring) on the inhibitory activity of a representative Aurora kinase inhibitor series.
| B-Ring Substituent (para-position) | Relative Potency | Rationale for Activity Change |
| -H (unsubstituted) | Low | Lack of key hydrogen bonding interactions. |
| -CONH2 (Carbamoyl) | High | Forms critical hydrogen bonds in the enzyme active site. |
| -CH2OH (Hydroxymethyl) | Moderate to High | Can act as a hydrogen bond donor/acceptor. |
| -SO2NH2 (Sulfonamide) | High | Mimics the hydrogen bonding pattern of the carbamoyl group. |
Lead Identification and Optimization Strategies
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov A molecule like this compound or its simpler precursor, p-aminobenzamide, is an ideal candidate for inclusion in a fragment library due to its low molecular weight and presence of key functional groups capable of forming specific interactions.
In a hypothetical FBDD campaign, a fragment like p-aminobenzamide might be identified from a screen against a target kinase. nih.gov Biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy would then be used to confirm its binding and determine its binding mode. nih.gov Once a fragment hit is validated, the process of "fragment evolution" or "fragment linking" begins. For instance, the acetic acid moiety in this compound could be the result of a fragment growing strategy, where the initial p-aminobenzamide hit is elaborated to pick up additional interactions in a nearby pocket of the protein's active site, thereby increasing affinity and potency. nih.gov This iterative process of growing or combining fragments based on structural information is a hallmark of FBDD and can lead to the development of highly potent and efficient lead compounds. nih.gov
Scaffold Hopping and Structural Simplification as Lead Optimization Strategies
Scaffold hopping is a lead optimization strategy that involves replacing the central core of a known active molecule with a chemically different scaffold while retaining the original molecule's biological activity. mdpi.com This is often done to improve properties such as potency, selectivity, or pharmacokinetics, or to generate novel intellectual property. Starting with a lead compound containing the this compound core, a medicinal chemist might employ scaffold hopping to explore new chemical space.
For example, the phenyl ring and the associated glycine (B1666218) tail could be replaced by various five- or six-membered heterocyclic rings. The goal is to find a new core that presents the essential carbamoylphenylamino group in the same spatial orientation, allowing it to maintain the crucial interactions with the target protein. This approach has been successfully used in the discovery of inhibitors for various targets, where a known scaffold is replaced with a novel one, leading to compounds with improved drug-like properties. lbl.gov
Prodrug Design and Bioconjugation Strategies for Enhanced Delivery or Efficacy
The functional groups present in this compound, namely the carboxylic acid and the amide, are amenable to prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The carboxylic acid group is a common handle for creating ester prodrugs. By converting the carboxylic acid to an ester, the molecule's lipophilicity can be increased, which may enhance its ability to cross cell membranes. Once inside the cell, endogenous esterase enzymes would cleave the ester, releasing the active carboxylic acid-containing drug.
Bioconjugation involves linking the drug molecule to a larger biomolecule, such as an antibody, to create a targeted delivery system. This approach is central to the development of Antibody-Drug Conjugates (ADCs). In this context, the this compound scaffold could be attached via a linker to a tumor-targeting antibody. For instance, research into STING (Stimulator of Interferon Genes) agonists for use in ADCs has involved complex molecules that incorporate a carbamoylphenylamino moiety. acs.org The ADC would circulate in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of cancer cells. The ADC is then internalized by the cell, and the linker is cleaved, releasing the potent drug payload directly at the site of action, thereby increasing efficacy and reducing systemic toxicity. acs.org
| Strategy | Targeted Functional Group | Potential Advantage |
| Ester Prodrug | Carboxylic Acid | Increased cell permeability |
| Bioconjugation (ADC) | Carboxylic Acid or Amino group | Targeted delivery to specific cells (e.g., cancer cells) |
Computational Chemistry and in Silico Modeling for 2 4 Carbamoylphenyl Amino Acetic Acid Research
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-[(4-carbamoylphenyl)amino]acetic acid, docking studies are pivotal in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces between the compound and the active site of a target protein.
While specific docking studies for this compound are not widely available in public literature, the methodology would involve preparing a 3D structure of the compound and docking it into the binding sites of various known protein targets. The results are typically ranked by a scoring function that estimates the binding affinity, often expressed in kcal/mol. For instance, docking this compound against a hypothetical enzyme could yield a table of predicted binding energies and interacting residues.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 84, ASP 129, LYS 132 |
| Hydrogen Bond Interactions | ASP 129, LYS 132 |
| Hydrophobic Interactions | TYR 84 |
Note: The data in this table is for illustrative purposes to demonstrate the output of a molecular docking study and is not based on actual experimental results for this specific compound.
Molecular Dynamics Simulations for Investigating Binding Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the conformational changes in both the ligand and the protein upon binding. This technique is crucial for assessing whether the initial docked pose is stable or if the ligand dissociates from the binding site.
An MD simulation of this compound bound to a protein target would involve simulating the movements of atoms in the complex over a period of nanoseconds. Analysis of the simulation trajectory can reveal fluctuations in the ligand's position, changes in protein conformation, and the persistence of key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the biological activity of a chemical compound based on its molecular structure. By analyzing a dataset of compounds with known activities, a mathematical model is developed that correlates molecular descriptors (e.g., physicochemical properties, topological indices) with their biological effects.
For this compound, a QSAR model could be used to predict its activity against a particular target, assuming a relevant dataset of analogous compounds is available. The model would be built on the principle that structurally similar molecules are likely to have similar biological activities.
Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling
In silico ADME prediction is a critical component of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties. Various computational models can predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for excretion. These predictions are vital for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetics.
For this compound, a range of ADME properties can be predicted using commercially available software or web-based tools. These predictions provide a preliminary assessment of the compound's drug-likeness.
Table 2: Illustrative Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this enzyme |
| LogP (Lipophilicity) | 1.2 | Moderate lipophilicity |
Note: The data in this table is for illustrative purposes to demonstrate the output of an in silico ADME prediction and is not based on actual experimental results for this specific compound.
Future Research Directions and Therapeutic Potential of 2 4 Carbamoylphenyl Amino Acetic Acid Analogues
Identification of Novel Biological Targets for 2-[(4-carbamoylphenyl)amino]acetic Acid Derivatives
The therapeutic efficacy of a drug is intrinsically linked to its interaction with specific biological targets. While the parent compound may have a known mechanism of action, structural modifications can lead to derivatives with altered or entirely new target affinities. The identification of these novel targets is a critical area of future research for analogues of this compound.
Research into structurally related N-phenylglycine amides has revealed a multimodal mechanism of action, offering a blueprint for investigating derivatives of this compound. For instance, certain phenylglycinamide derivatives have been identified as potent anticonvulsant and antinociceptive agents. Their mechanism of action is not limited to a single target but involves the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as well as the inhibition of voltage-gated sodium and calcium channels. This multi-target engagement suggests that analogues of this compound could be developed to modulate complex disease pathways, such as those involved in chronic pain and neurological disorders.
Furthermore, the N-(4-substituted phenyl)glycine framework has been explored for its anti-inflammatory properties. This indicates that derivatives of this compound could potentially target key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes or various pro-inflammatory cytokines. Future research will likely involve screening libraries of these analogues against a wide array of biological targets to uncover novel mechanisms of action and expand their therapeutic applications.
Table 1: Potential Novel Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Ion Channels | TRPV1, Voltage-gated Sodium Channels, Voltage-gated Calcium Channels | Neuropathic pain, Epilepsy, Other neurological disorders |
| Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX), Kinases | Inflammation, Pain, Cancer |
| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Various, including metabolic and inflammatory diseases |
| Transcription Factors | NF-κB, STATs | Inflammation, Autoimmune diseases, Cancer |
Exploration of Combination Therapies with this compound Analogues
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal clinical outcomes. By targeting multiple signaling pathways simultaneously, combination therapies can enhance efficacy, overcome drug resistance, and reduce dosages of individual agents, thereby minimizing toxicity. The exploration of this compound analogues in combination with existing drugs is a promising avenue for future research.
The synergistic effects of combining natural compounds with conventional chemotherapeutic agents provide a strong rationale for investigating similar strategies with novel synthetic molecules. nih.gov For example, a derivative of this compound that inhibits a specific cancer-related pathway could be combined with a standard-of-care chemotherapy drug. This approach could lead to a more potent anti-tumor response than either agent alone.
Future studies will likely focus on identifying synergistic interactions between this compound analogues and a variety of therapeutic agents. This will involve high-throughput screening of drug combinations in relevant disease models, followed by detailed mechanistic studies to understand the basis of the observed synergy. The goal is to develop rational combination therapies that are more effective and better tolerated than current treatment regimens.
Development of Advanced Drug Delivery Systems for this compound Scaffolds
The therapeutic success of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration and for an appropriate duration. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including analogues of this compound.
Polymeric nanoparticles represent a versatile platform for the delivery of small molecule drugs. nih.govnih.govmdpi.comfrontierspartnerships.org These nanoparticles can encapsulate the drug, protecting it from premature degradation and enabling controlled release. By modifying the surface of the nanoparticles with targeting ligands, such as antibodies or peptides, it is possible to achieve site-specific drug delivery, thereby increasing efficacy and reducing off-target side effects. nih.gov For analogues of this compound, encapsulation in polymeric nanoparticles could improve their solubility, bioavailability, and therapeutic index.
Liposomal formulations are another well-established approach for enhancing drug delivery. mdpi.comnih.gov Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Similar to polymeric nanoparticles, liposomes can be engineered for targeted delivery and controlled release. The formulation of this compound analogues within liposomes could lead to improved drug stability and reduced systemic toxicity.
Prodrug strategies involve the chemical modification of a drug to create an inactive precursor that is converted to the active form in the body. nih.gov This approach can be used to overcome various drug delivery challenges, such as poor absorption, rapid metabolism, or lack of site-specificity. For this compound analogues, a prodrug approach could be employed to enhance their oral bioavailability or to achieve targeted release in specific tissues or organs.
Future research in this area will focus on designing and evaluating various drug delivery systems for this compound scaffolds. This will involve the synthesis and characterization of different formulations, followed by preclinical studies to assess their pharmacokinetic profiles and therapeutic efficacy.
Table 2: Advanced Drug Delivery Systems for this compound Scaffolds
| Delivery System | Description | Potential Advantages |
| Polymeric Nanoparticles | Nanoscale carriers made from biodegradable polymers. | Improved solubility, controlled release, targeted delivery, protection from degradation. nih.govnih.govmdpi.comfrontierspartnerships.org |
| Liposomes | Vesicles composed of lipid bilayers. | Encapsulation of both hydrophilic and hydrophobic drugs, biocompatibility, targeted delivery. mdpi.comnih.gov |
| Prodrugs | Inactive drug precursors that are metabolically activated. | Enhanced absorption, improved stability, site-specific drug release, reduced toxicity. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
